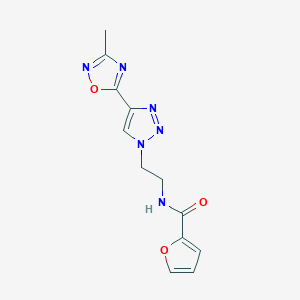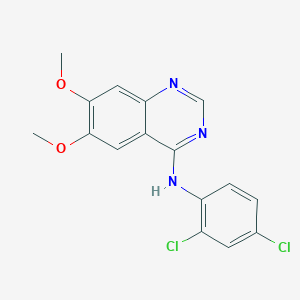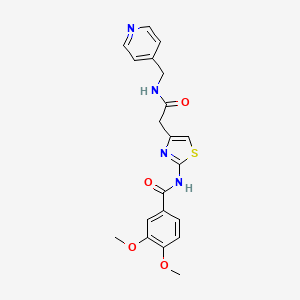
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. Structurally, it features an intricate assembly of five heterocyclic rings. Such intricate designs often suggest a compound with notable specificity and potential for various bioactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step reaction sequence:
Formation of 3-methyl-1,2,4-oxadiazole: : The initial step involves the preparation of the 3-methyl-1,2,4-oxadiazole ring using suitable starting materials like methyl hydrazine and carboxylic acids, catalyzed under mild acidic conditions.
Triazole Ring Synthesis: : The azide-alkyne cycloaddition is employed to form the 1H-1,2,3-triazole ring. This 'click' chemistry reaction is favored for its high yield and minimal by-products.
Linking via Ethylene Bridge: : The subsequent connection involves a condensation reaction to link the oxadiazole and triazole rings through an ethylene bridge.
Attachment to Furan-2-carboxamide:
Industrial Production Methods: Industrially, such a synthesis is scaled using continuous flow chemistry techniques to ensure high throughput, reproducibility, and safety. Advanced reactors and inline analysis methods are employed to maintain reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : It undergoes oxidation typically at the triazole ring, where agents like hydrogen peroxide can form corresponding oxides.
Reduction: : Reduction may occur at the oxadiazole ring, converting it to its hydroxy or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially nucleophilic, may occur at the furan ring.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Halogenation followed by nucleophilic attack using halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products:
Oxides from oxidation reactions.
Amines or alcohols from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Functions as a ligand in binding studies, particularly involving proteins and enzymes.
Medicine: : Explored for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to disrupt biological pathways.
Industry: : Employed in the development of advanced materials, particularly in polymer science for enhancing mechanical properties.
Mecanismo De Acción
The mechanism through which N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects involves several molecular pathways:
Molecular Targets: : This compound can target enzymes involved in DNA replication or protein synthesis, disrupting cell growth.
Pathways Involved: : Inhibits key enzymes in metabolic pathways, leading to cell death in microorganisms or cancer cells.
Comparación Con Compuestos Similares
Compared to other compounds such as:
N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out for its unique combination of heterocyclic rings and its versatility in bioactivity, making it more efficient in certain pharmaceutical applications.
Propiedades
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVFTSWZQJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567579.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)

![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2567592.png)
![6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)



![ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2567601.png)
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)
